4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE
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Overview
Description
4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl and benzoyl groups. Common reagents used in these reactions include sulfonyl chlorides, benzoyl chlorides, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures and environmental considerations are also crucial in the industrial production of such compounds.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace certain groups with others.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-HYDROXYBENZOYL)QUINOLINE
- 4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-CHLOROBENZOYL)QUINOLINE
- 4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-NITROBENZOYL)QUINOLINE
Uniqueness
Compared to similar compounds, 4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE may exhibit unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, biological activity, and overall stability.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-8-13-20(14-17(16)2)31(28,29)25-21-6-4-5-7-23(21)26-15-22(25)24(27)18-9-11-19(30-3)12-10-18/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLIMIKYQSFRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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